A Technical Guide to the Structural Elucidation of 1,4-Benzenediboronic Acid Bis(neopentyl glycol) Ester
A Technical Guide to the Structural Elucidation of 1,4-Benzenediboronic Acid Bis(neopentyl glycol) Ester
Authored for Researchers, Scientists, and Drug Development Professionals
The Foundational Role of a Symmetrical Linker
1,4-Benzenediboronic acid bis(neopentyl glycol) ester, also known by its systematic name 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene, is a white, crystalline solid with a molecular formula of C₁₆H₂₄B₂O₄.[3][4][5] Its structure is defined by a central, rigid benzene ring functionalized at the para positions with two boronic acid groups. These acidic moieties are protected as neopentyl glycol esters, which enhances the compound's stability and handling compared to the free boronic acid. This specific molecular architecture—a rigid core with two reactive sites at opposite ends—makes it an indispensable building block for creating porous, crystalline polymers with predictable and highly ordered structures.[2][6] The integrity of these advanced materials is directly dependent on the purity and precise structure of this linker.
Synthesis and Initial Quality Assessment
While numerous synthetic variations exist, a common and logical pathway involves a Grignard or organolithium intermediate, followed by reaction with a trialkyl borate and subsequent esterification. The workflow below illustrates this general approach.
Figure 1: A representative workflow for the synthesis of the target ester.
Trustworthiness Checkpoint: Before advanced analysis, preliminary characterization is essential. A sharp melting point, typically observed between 231-237 °C, serves as an initial, powerful indicator of high purity.[3][4] This is often correlated with purity assessments by Gas Chromatography (GC).[3][5]
Spectroscopic Verification: A Multi-Technique Approach
Spectroscopy provides a detailed picture of the molecule's electronic and atomic environment. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required for a comprehensive, non-destructive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the solution-state structure of an organic molecule. For this particular compound, its high degree of symmetry results in a diagnostically simple and clean set of spectra.
Experimental Protocol (General):
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Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C and ¹¹B NMR, a more concentrated sample (20-50 mg) is advisable.
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Acquisition: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
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Data Processing: Apply Fourier transform, phase correction, baseline correction, and referencing (e.g., to residual solvent peak or TMS).
¹H NMR Spectroscopy: Probing the Proton Environment
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Causality: The molecule possesses a C₂h point group of symmetry, meaning there are only three distinct types of protons.
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Expected Spectrum:
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δ ~7.8 ppm (singlet, 4H): Corresponds to the four chemically equivalent aromatic protons on the central benzene ring. The singlet multiplicity is a key indicator of the 1,4-substitution pattern.
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δ ~3.7 ppm (singlet, 8H): Represents the eight equivalent methylene (-O-CH₂ -) protons of the two neopentyl glycol moieties.
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δ ~1.0 ppm (singlet, 12H): Arises from the twelve equivalent methyl (-C-CH₃ ) protons.
-
-
Validation: The integration ratio of these peaks must be 4:8:12, which simplifies to 1:2:3.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
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Causality: The molecular symmetry also reduces the number of unique carbon signals.
-
Expected Spectrum:
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δ ~135 ppm: Aromatic C-H.
-
δ ~130 ppm (broad or absent): Aromatic carbons attached to boron (C-B). The signal is often broadened due to quadrupolar relaxation of the attached boron nucleus.
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δ ~72 ppm: Methylene carbons (-O-CH₂ -).
-
δ ~32 ppm: Quaternary carbons (-C -(CH₃)₂).
-
δ ~22 ppm: Methyl carbons (-C-CH₃ ).
-
¹¹B NMR Spectroscopy: The Definitive Boron Signature
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Causality: ¹¹B NMR is uniquely sensitive to the coordination and electronic environment of the boron atom. It is the most direct method to confirm the presence and state of the boronic ester.[7]
-
Expected Spectrum: A single, moderately broad signal is expected in the chemical shift range of δ 25-33 ppm . This region is highly characteristic of a trigonal planar (sp²-hybridized) boronic ester.[8][9] A tetrahedral (sp³-hybridized) borate species would appear significantly upfield, providing a clear distinction.
Table 1: Summary of Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration Ratio |
|---|---|---|---|---|
| ¹H | ~7.8 | Singlet | Aromatic C-H | 4 (1) |
| ¹H | ~3.7 | Singlet | -O-CH₂- | 8 (2) |
| ¹H | ~1.0 | Singlet | -C-CH₃ | 12 (3) |
| ¹³C | ~135 | - | Ar-CH | - |
| ¹³C | ~130 | - | Ar-C-B | - |
| ¹³C | ~72 | - | -O-CH₂- | - |
| ¹³C | ~32 | - | -C(CH₃)₂ | - |
| ¹³C | ~22 | - | -C-CH₃ | - |
| ¹¹B | ~30 | Broad Singlet | R-B(OR')₂ | - |
High-Resolution Mass Spectrometry (HRMS)
-
Core Directive: To confirm the elemental composition with high precision.
-
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode. The molecule is likely to be observed as an adduct, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.
-
-
Validation: The experimentally measured mass-to-charge ratio (m/z) of the molecular ion should match the theoretical exact mass of C₁₆H₂₄B₂O₄ (302.1912) within a narrow tolerance (typically < 5 ppm).
Infrared (IR) Spectroscopy
-
Core Directive: To identify the key functional groups present.
-
Experimental Protocol (ATR):
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Key Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2960-2850 cm⁻¹: Aliphatic C-H stretching from the neopentyl groups.
-
~1600 cm⁻¹: Aromatic C=C stretching.
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~1350-1300 cm⁻¹: Strong, characteristic B-O stretching vibration.
-
Figure 2: The logical flow of using complementary spectroscopic techniques for structure confirmation.
Ultimate Proof: Single-Crystal X-ray Diffraction
While the combination of spectroscopic data provides overwhelming evidence, single-crystal X-ray diffraction offers the only direct and unambiguous visualization of the molecular structure in the solid state, providing precise atomic coordinates.
Experimental Protocol:
-
Crystal Growth (The Critical Step): Grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Mounting and Data Collection: Select a well-formed, defect-free crystal and mount it on a goniometer in a diffractometer. Cool the crystal (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. Irradiate with a monochromatic X-ray beam and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain precise bond lengths, angles, and thermal parameters.
Table 2: Key Parameters Confirmed by X-ray Crystallography
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the crystal lattice. |
| Benzene Ring | Planar | Confirms the aromatic core's geometry. |
| Boron Geometry | Trigonal Planar | Provides definitive proof of the sp² hybridization. |
| Bond Angle (O-B-O) | ~120° | Confirms the geometry of the boronic ester. |
| Bond Length (B-O) | ~1.35 - 1.38 Å | Confirms the covalent B-O ester bonds. |
| Bond Length (C-B) | ~1.55 - 1.57 Å | Confirms the aryl-boron bond. |
Conclusion
The structural elucidation of 1,4-benzenediboronic acid bis(neopentyl glycol) ester is a process of building a layered, self-consistent argument. Preliminary data like melting point establish a baseline of purity. A suite of spectroscopic techniques (NMR, MS, IR) then interrogates the molecule from different perspectives, confirming the connectivity, elemental formula, and functional groups, all of which must align with the proposed highly symmetric structure. Finally, single-crystal X-ray diffraction provides the ultimate, atom-level confirmation. Following this rigorous, multi-faceted protocol ensures the absolute structural integrity of this vital chemical building block, empowering confidence in its use for the creation of next-generation materials.
References
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Common Organic Chemistry. (n.d.). Bis(neopentyl glycolato)diboron. Retrieved from [Link]
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Supporting Information for relevant research. (n.d.). General synthetic procedures. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Journal of Pharmaceutical Sciences, 9(1), 5. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Chen, Y., et al. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(22), 5489. Retrieved from [Link]
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Gutzler, R., & Dichtel, W. R. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Angewandte Chemie International Edition, 57(9), 2326-2344. Retrieved from [Link]
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Lanao, I., et al. (2021). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Molecules, 26(16), 4949. Retrieved from [Link]
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Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047-5059. Retrieved from [Link]
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Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry. Retrieved from [Link]
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Yunus, R., et al. (2020). Synthesis and Characterization of Neopentylglycol Ester as Biolubricant Base Stock from Palm Oil Fatty Acids. Malaysian Journal of Analytical Sciences, 24(5), 725-734. Retrieved from [Link]
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Nielsen, S. O., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 4016-4022. Retrieved from [Link]
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LookChem. (n.d.). Cas 99770-93-1, 1,4-Benzenediboronic acid bis(pinacol) ester. Retrieved from [Link]
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